molecular formula C30H36N2O8 B606961 DBCO-PEG4-acid CAS No. 1537170-85-6

DBCO-PEG4-acid

Cat. No. B606961
CAS RN: 1537170-85-6
M. Wt: 552.62
InChI Key: LKSAMQQFMTVPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DBCO-PEG4-acid is an analog of DBCO-Acid with a PEG linker and a DBCO group . The DBCO group is commonly used for copper-free Click Chemistry reactions due to its strain-promoted high energy . The hydrophilic PEG chain increases water solubility .


Synthesis Analysis

The synthesis of this compound involves a non-site-directed antibody conjugation technique using copper-free click chemistry . The click conjugation reaction of antibodies with oligonucleotides is optimized by evaluating crosslinker, reaction temperature, duration, oligonucleotide length, and secondary structure .


Molecular Structure Analysis

This compound has a chemical formula of C30H36N2O8 . It is an analog of DBCO-Acid with a PEG linker and a DBCO group .


Chemical Reactions Analysis

This compound is used in copper-free Click Chemistry reactions due to its strain-promoted high energy . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 552.6 . It is hydrophilic due to the PEG chain, which increases its water solubility .

Scientific Research Applications

  • Cartilage Tissue Engineering : DBCO-PEG4-acid is used to create biocompatible and in situ cross-linkable hydrogels derived from hyaluronic acid, which are beneficial for cartilage tissue engineering. These hydrogels support cell survival and help in regenerating cartilaginous tissue, demonstrating their potential as injectable scaffolds in tissue engineering applications (Han et al., 2018).

  • Tumor Cell Targeting : this compound is instrumental in the development of tumor-targeting systems. It is used in the surface-functionalization of lipopolyplexes for siRNA delivery, enhancing cellular uptake and gene silencing in tumor cells. This application is significant in anti-cancer therapies, especially in the selective internalization of therapeutic agents into tumor cells (Klein et al., 2018).

  • Bio-Orthogonal Click Reactions : this compound plays a key role in bio-orthogonal click reactions for in situ cellularization of tissue engineering scaffolds. This strategy is used to synthesize DBCO-modified polymers, which significantly enhance the selective capture efficiency and survival rate of specific cells, thus aiding in tissue engineering and regenerative medicine (Mao et al., 2019).

  • Drug Delivery : It is utilized in the creation of dendrimer hydrogels for local drug delivery. These hydrogels, based on bioorthogonal chemistry, offer a platform for the sustained release of drugs, demonstrating high cytocompatibility and efficiency in tumor growth suppression (Xu et al., 2017).

Safety and Hazards

DBCO-PEG4-acid is not classified as a hazard . In case of skin contact, it is recommended to wash off with soap and plenty of water . If inhaled, the person should be moved to fresh air .

Future Directions

DBCO-PEG4-acid is widely used in copper-free Click Chemistry reactions . Its future applications could involve further optimization of the click conjugation reaction and exploration of its use in other types of reactions .

properties

IUPAC Name

3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2O8/c33-28(31-14-16-38-18-20-40-22-21-39-19-17-37-15-13-30(35)36)11-12-29(34)32-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)32/h1-8H,11-23H2,(H,31,33)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSAMQQFMTVPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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